

Application Notes and Protocols: 5-Bromo-3-iodo-4-azaindole in Medicinal Chemistry

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Compound of Interest		
Compound Name:	5-Bromo-3-iodo-4-azaindole	
Cat. No.:	B1525301	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-iodo-4-azaindole is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring electrophilic and nucleophilic sites, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of biologically active molecules. Azaindole cores, in general, are considered "privileged structures" as they are bioisosteres of endogenous molecules like purines and can effectively interact with various biological targets.[1][2] This document provides a detailed overview of the applications of a closely related and synthetically accessible analog, 5-bromo-3-iodo-7-azaindole, in the development of potent kinase inhibitors, specifically focusing on Anaplastic Lymphoma Kinase (ALK) inhibitors. The synthetic strategies and biological activities described herein are highly relevant and adaptable for derivatives of **5-bromo-3-iodo-4-azaindole**.

Application: Development of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[3] Constitutive activation of ALK due to chromosomal rearrangements or mutations leads to the uncontrolled proliferation and survival



of cancer cells through the activation of downstream signaling pathways such as the RAS-MEK-ERK, JAK-STAT, and PI3K-Akt pathways.[4][5] Therefore, the development of small molecule inhibitors targeting the ATP-binding site of ALK is a clinically validated strategy for cancer therapy.

The 7-azaindole scaffold has been successfully utilized to develop potent ALK inhibitors. The synthesis of 3,5-disubstituted-7-azaindole derivatives starting from 1-tosyl-3-iodo-5-bromo-7-azaindole has been reported as a successful strategy to identify potent ALK inhibitors active against both wild-type and mutant forms of the enzyme.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative 3,5-disubstituted 7-azaindole derivatives as ALK inhibitors.

Compound ID	R Group at C3	R Group at C5	ALK WT IC50 (nM)	ALK L1196M IC50 (nM)	Aurora A Kinase Inhibition (%) @ 1 µM
1a	2- Fluorophenyl	1-Methyl-1H- pyrazol-4-yl	8.9	15.6	25
1b	3- Fluorophenyl	1-Methyl-1H- pyrazol-4-yl	5.6	35	84
1c	4- Fluorophenyl	1-Methyl-1H- pyrazol-4-yl	70	256.4	74
1d	2,6- Difluoropheny I	1-Methyl-1H- pyrazol-4-yl	3.2	8.1	15

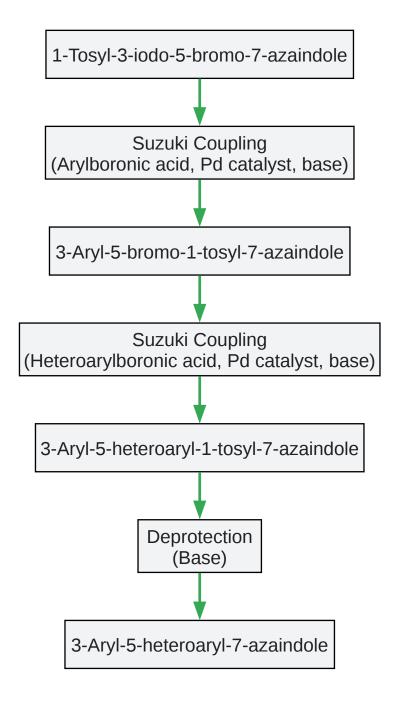
Experimental Protocols

This section provides a detailed protocol for the synthesis of 3,5-disubstituted 7-azaindole ALK inhibitors, adapted from reported procedures. This serves as a template for the utilization of **5-bromo-3-iodo-4-azaindole** in similar synthetic strategies.

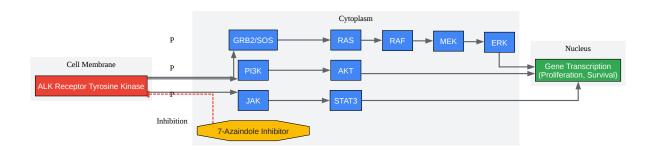


General Synthesis Scheme









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